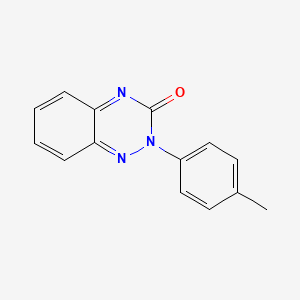

2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one" is a derivative of the benzotriazinone family, which is a class of heterocyclic organic compounds. These compounds have been studied for various properties, including their vibrational spectra, photodegradation behavior, synthetic routes, thermal decomposition, and structural energetics. The benzotriazinone core is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of benzotriazinones, such as "2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one," can be achieved through different routes. One method involves the reaction of 2-(o-aminophenyl)oxazolines with isoamyl nitrite in methanol, which yields 1,2,3-benzotriazinones in excellent yields . Another approach for synthesizing related compounds includes the methylation of 1,2,3-benzotriazin-4(3H)-one, followed by the removal of protective groups .

Molecular Structure Analysis

The molecular structure of benzotriazinone derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the crystal structure of a stable monosubstituted isoindole derivative, which is closely related to benzotriazinones, has been determined, revealing insights into the stability of these compounds . Additionally, the structural and topological properties of benzotriazinone derivatives have been studied using DFT calculations, which help predict their reactivities .

Chemical Reactions Analysis

Benzotriazinones undergo various chemical reactions, including photodegradation and thermolysis. Photodegradation studies of 1,2,3-benzotriazin-4(3H)-one have shown that it can degrade into several products, including anthralinic acid, through the formation of an iminoketene derivative . Thermolytic decomposition of substituted benzotriazinones typically results in the formation of products such as 2-(o-aminophenyl)-3,1-benzoxazin-4-ones , and 3-arylbenzotriazinones can rearrange to form 9-acridones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazinones are influenced by their molecular structure. The presence of different substituents on the benzotriazinone ring can significantly affect these properties. For example, the activating and deactivating characteristics of substituents like methyl (CH3) and nitro (NO2) groups can impact the stability and reactivity of the compounds . The energetics and structure of benzotriazinones have been studied using calorimetry and computational methods, providing valuable information on their enthalpies of formation and tautomeric relationships .

Applications De Recherche Scientifique

Molecular Structure and Interactions

Studies on compounds structurally related to 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, such as 3-(4-methylphenyl)-1,2,4-benzotriazine-6-carboxylate, reveal notable molecular characteristics. These compounds exhibit electronic polarization in the nitrated aryl ring and form molecular sheets through hydrogen bonds. Intriguingly, the benzotriazine unit demonstrates naphthalene-type delocalization, and molecules are interconnected via π-π stacking interactions involving the benzotriazine units, facilitating chain formation. Such structural features underpin the compound's potential in various applications (Cortés et al., 2013).

Chemical Synthesis and Modification

In chemical synthesis, 1,2,3-Benzotriazin-4(3H)-ones, closely related to the compound , demonstrate versatility. They react with alkynes in the presence of nickel(0)/phosphine catalysts to yield a wide array of substituted 1(2H)-isoquinolones. This reaction progresses through denitrogenative activation of the triazinone moiety followed by alkyne insertion. Such chemical behavior highlights the potential of these compounds in the synthesis of complex organic molecules (Miura et al., 2008).

Pharmaceutical and Pesticide Applications

1,2,3-benzotriazin-4(3H)-one derivatives, structurally similar to the target compound, have been recognized for their potential applications as pesticides and pharmaceuticals. New methodologies for their preparation, starting from readily available reagents, are of significant interest. The key amidation step in their synthesis, catalyzed by Cp*Co(III), and subsequent conversion to the desired derivatives, underlines their potential utility in these sectors (Chirila et al., 2018).

Catalysis and Intermediate Formation

The compound's derivatives also play a role in catalysis. For example, 1,2,3-benzotriazin-4(3H)-ones undergo reactions with isocyanides in the presence of a palladium catalyst to yield products like 3-(imino)isoindolin-1-ones. This process involves the generation of an intermediate azapalladacycle through denitrogenation of the triazine moiety, emphasizing the compound's potential in catalytic processes (Miura et al., 2011).

Antitumor Activity and Mechanism of Action

Additionally, benzotriazine 1,4-dioxide derivatives are known for their antitumor properties. They produce oxidizing radicals following a one-electron reduction, a mechanism crucial in their role as anticancer drugs. The understanding of their action at the molecular level provides insights into the design of new therapeutic agents (Anderson et al., 2003).

Environmental Analysis and Stability

Furthermore, compounds like 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one have been studied for their occurrence in the environment. Studies on similar compounds, like benzotriazoles and benzophenones used as UV filters, highlight their persistence and the challenges in their removal from wastewater, indicating the environmental relevance of these compound classes (Zhang et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methylphenyl)-1,2,4-benzotriazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)17-14(18)15-12-4-2-3-5-13(12)16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJXEVSPGVWYRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N=C3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)